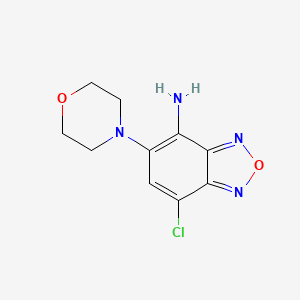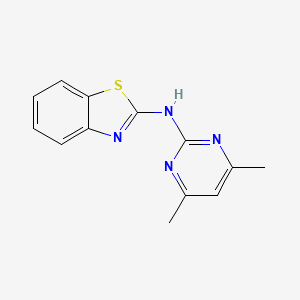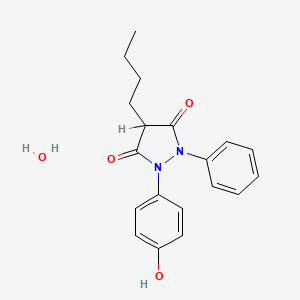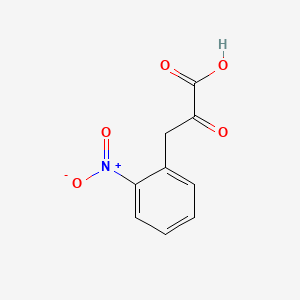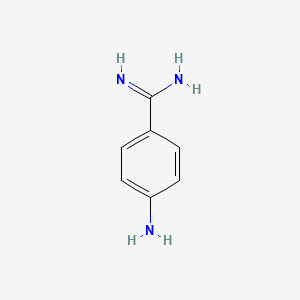
4-氨基苯甲脒
概述
描述
对氨基苯甲脒 (二盐酸盐): ,也称为 4-氨基苯甲脒二盐酸盐,是一种合成的二脒衍生物。它通常用作亲和层析中的配体,用于酶的纯化和固定。 该化合物是胰蛋白酶的强抑制剂,也是尿激酶型纤溶酶原激活剂的较弱抑制剂 .
科学研究应用
化学: :对氨基苯甲脒二盐酸盐用作亲和层析中的配体,用于酶的纯化和固定。 它还用于合成各种苯甲脒衍生物,这些衍生物是选择性和有效的丝氨酸蛋白酶抑制剂 .
生物学: :在生物学研究中,对氨基苯甲脒二盐酸盐被用作丝氨酸蛋白酶的竞争性抑制剂。 它也用作丝氨酸蛋白酶活性位点的荧光探针 .
医学: :该化合物用于开发基于苯甲脒的口服活性纤维蛋白原受体拮抗剂。 它也用于合成新型吡咯并[3,2-c]喹啉,它们是拓扑异构酶抑制剂的结构类似物 .
安全和危害
4-Aminobenzamidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用机制
对氨基苯甲脒二盐酸盐通过抑制胰蛋白酶和尿激酶型纤溶酶原激活剂等丝氨酸蛋白酶发挥其作用。该化合物与这些酶的活性位点结合,阻止它们催化各自的反应。 这种抑制是通过在化合物和酶之间形成稳定的复合物来实现的,从而阻止底物进入活性位点 .
生化分析
Biochemical Properties
4-Aminobenzamidine plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin, chymotrypsin, and thrombin by binding to their active sites, thereby preventing substrate access and subsequent catalysis . This interaction is crucial for studying the mechanisms of enzyme inhibition and for developing therapeutic agents targeting proteases.
Cellular Effects
The effects of 4-Aminobenzamidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Aminobenzamidine has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and apoptosis . This inhibition can lead to altered gene expression and changes in cellular metabolism, affecting cell viability and proliferation.
Molecular Mechanism
At the molecular level, 4-Aminobenzamidine exerts its effects through binding interactions with biomolecules. It binds to the active sites of serine proteases, forming a stable complex that inhibits enzyme activity . This inhibition can lead to downstream effects on cellular processes, such as reduced proteolysis and altered signal transduction pathways. Additionally, 4-Aminobenzamidine can modulate gene expression by inhibiting PARP activity, which plays a role in DNA repair and cell death pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminobenzamidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Aminobenzamidine is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to 4-Aminobenzamidine can lead to sustained inhibition of target enzymes and persistent changes in cellular processes.
Dosage Effects in Animal Models
The effects of 4-Aminobenzamidine vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, 4-Aminobenzamidine can induce adverse effects, such as cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
4-Aminobenzamidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways. For example, its interaction with serine proteases can influence protein degradation and turnover, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Aminobenzamidine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of 4-Aminobenzamidine is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Aminobenzamidine is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its activity. For instance, 4-Aminobenzamidine has been shown to localize to the nucleus, where it inhibits PARP activity and affects DNA repair processes . This localization is essential for understanding the compound’s function and optimizing its use in research and therapy.
准备方法
合成路线和反应条件: :对氨基苯甲脒二盐酸盐的合成通常涉及以下步骤:
氰化: 4-硝基苯甲酸转化为 4-硝基苯腈。
加成: 然后将腈基转化为脒基。
胺化: 将硝基还原为氨基。
工业生产方法: :对氨基苯甲脒二盐酸盐的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保最终产物的高收率和纯度。 该过程涉及对温度、压力和催化剂使用的严格控制,以促进反应 .
化学反应分析
反应类型
- 对氨基苯甲脒二盐酸盐可以发生氧化反应,其中氨基被氧化形成硝基衍生物。
还原: 该化合物可以被还原形成各种衍生物,包括将硝基转化为氨基。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢气等还原剂。
取代: 各种卤化剂和亲核试剂用于取代反应
相似化合物的比较
类似化合物
苯甲脒: 对氨基苯甲脒的简单类似物,用作蛋白酶抑制剂。
4-硝基苯甲脒: 苯甲脒的硝基衍生物,用于类似的应用。
4-氨基苯甲脒: 另一种具有类似抑制特性的衍生物
独特性: :对氨基苯甲脒二盐酸盐因其对胰蛋白酶和尿激酶型纤溶酶原激活剂的双重抑制作用而具有独特性。 这种双重作用使其成为生化研究和药物开发中的宝贵工具 .
属性
IUPAC Name |
4-aminobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPANETAWYGDRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191899 | |
| Record name | 4-Aminobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3858-83-1 | |
| Record name | p-Aminobenzamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3858-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobenzamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003858831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-ABA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-aminobenzamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOBENZAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GK9KT599 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Aminobenzamidine exert its inhibitory effect on serine proteases?
A1: 4-Aminobenzamidine acts as a competitive inhibitor of serine proteases, primarily those with trypsin-like specificity. [, , ] It binds reversibly to the enzyme's active site, competing with the natural substrate for binding. [] This interaction effectively blocks the enzyme's catalytic activity. [] The positively charged amidine group of 4-Aminobenzamidine forms strong electrostatic interactions with the negatively charged Aspartic acid residue at the bottom of the protease's S1 specificity pocket. [, , ]
Q2: Can you elaborate on the downstream effects of 4-Aminobenzamidine's inhibition of specific serine proteases?
A2: The downstream effects of 4-Aminobenzamidine are highly dependent on the specific serine protease being targeted. For instance, inhibiting thrombin, a key enzyme in the coagulation cascade, can disrupt blood clot formation. [] In contrast, inhibiting trypsin, a digestive enzyme, can interfere with protein breakdown in the gut. [] It's important to note that due to its broad specificity for trypsin-like serine proteases, 4-Aminobenzamidine can impact various biological processes, making its effects context-dependent. [, ]
Q3: What is the molecular formula and weight of 4-Aminobenzamidine?
A3: 4-Aminobenzamidine has the molecular formula C7H9N3 and a molecular weight of 135.16 g/mol.
Q4: Is there any spectroscopic data available for 4-Aminobenzamidine?
A4: While specific spectroscopic data is not provided in the research papers, 4-Aminobenzamidine and its derivatives have been studied using techniques like UV-Vis spectroscopy and fluorescence spectroscopy. [, ] These techniques are useful for analyzing their interactions with biomolecules like DNA and for developing analytical methods for their detection and quantification. [, ]
Q5: Does 4-Aminobenzamidine possess any catalytic properties itself?
A6: 4-Aminobenzamidine is primarily known for its inhibitory properties and is not reported to possess inherent catalytic activity. [, ] Its main role is to bind to and block the active sites of serine proteases, thereby inhibiting their catalytic function. [, ]
Q6: What are some of the applications of 4-Aminobenzamidine in research and beyond?
A6: 4-Aminobenzamidine finds applications in various research areas:
- Enzyme Purification: It's utilized as an affinity ligand for purifying trypsin-like serine proteases. [, ]
- Inhibitor Development: It serves as a scaffold for designing and synthesizing more potent and selective serine protease inhibitors. [, , ]
- Biological Studies: Its ability to inhibit specific proteases makes it a valuable tool for studying various biological processes, including blood coagulation, fibrinolysis, and inflammation. [, , ]
Q7: Have computational methods been employed to study 4-Aminobenzamidine and its interactions?
A8: Yes, molecular modeling techniques like energy minimization, molecular dynamics simulations, and Poisson-Boltzmann electrostatic potential calculations have been used to study 4-Aminobenzamidine's binding mode within the active sites of serine proteases. [] These studies provide valuable insights into the molecular interactions governing its inhibitory activity and guide the development of more potent derivatives. []
Q8: How do structural modifications to 4-Aminobenzamidine impact its inhibitory activity and selectivity?
A9: Structural modifications to the 4-Aminobenzamidine scaffold significantly influence its activity and selectivity profile. [, , , , ]
Substitutions on the benzene ring: These can alter the molecule's electronic properties and steric bulk, affecting its binding affinity and selectivity for different proteases. [, ]* Modifications to the amidine group: Replacing the amidine group with other functional groups can drastically change the molecule's interaction with the protease active site, leading to altered potency and selectivity. [, , ]* Introduction of additional functional groups:* Adding groups like carboxylic acids, esters, or amides can introduce new interactions with the enzyme, potentially enhancing potency and selectivity for specific proteases. [, ]
Q9: What strategies have been explored to improve the stability, solubility, or bioavailability of 4-Aminobenzamidine for specific applications?
A10: While specific formulation strategies for 4-Aminobenzamidine are not detailed in the provided research, its incorporation into drug delivery systems like polymeric inserts suggests its formulation is feasible. [] Strategies commonly employed for improving the stability, solubility, or bioavailability of small molecules like 4-Aminobenzamidine include:
- Salt formation: Converting 4-Aminobenzamidine into a salt form (e.g., hydrochloride salt) can enhance its solubility and stability in aqueous solutions. [, ]
Q10: What analytical methods are commonly used for characterizing, quantifying, and monitoring 4-Aminobenzamidine?
A10: Several analytical techniques are employed for analyzing 4-Aminobenzamidine:
- High-Performance Liquid Chromatography (HPLC): This is a versatile technique for separating, identifying, and quantifying 4-Aminobenzamidine in various matrices. [, ]
- UV-Vis Spectroscopy: This method is useful for detecting and quantifying 4-Aminobenzamidine based on its UV-Vis absorbance properties, particularly when coupled with HPLC. []
- Mass Spectrometry (MS): MS techniques, often combined with HPLC, offer high sensitivity and selectivity for identifying and quantifying 4-Aminobenzamidine and its metabolites. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

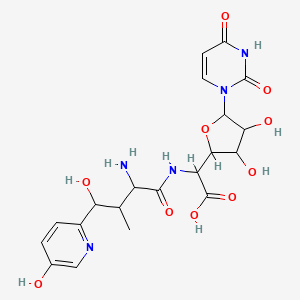
![1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1203213.png)
![3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1203214.png)
![N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1203215.png)
